N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c1-5-19(21(28)24-14-9-7-6-8-10-14)31-22-25-16-12-18(30-4)17(29-3)11-15(16)20-23-13(2)26-27(20)22/h11-12,14,19H,5-10H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBUZYWNQOJIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including anticancer and antibacterial properties, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₅O₃S |
| Molecular Weight | 443.6 g/mol |
| CAS Number | 1251606-81-1 |
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. In particular, studies have shown that derivatives of triazoloquinazoline compounds can selectively inhibit cancer cell lines. For example, one study reported that a similar compound demonstrated selective activity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines with log GI(50) values of -6.01 for HOP-92 and -6.00 for U251 cells .
Antibacterial Activity
In vitro studies have also explored the antibacterial effects of this class of compounds. The synthesized derivatives exhibited promising antibacterial activity against various bacterial strains. For instance, the inhibition of bioluminescence in Photobacterium leiognathi was used as a measure of antibacterial efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies provide insights into how modifications to the chemical structure influence biological activity. The presence of the thio group and specific substitutions on the quinazoline core are critical for enhancing potency against targeted cancer cell lines and bacteria.
Case Studies
-
Case Study: Anticancer Activity
- Objective : To evaluate the anticancer potential of N-cyclohexyl derivatives.
- Methodology : Cell viability assays were conducted on various cancer cell lines.
- Findings : The compound showed a significant reduction in cell viability at low concentrations, particularly in NSCLC models.
-
Case Study: Antibacterial Efficacy
- Objective : To assess the antibacterial properties against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was utilized to determine the inhibition zones.
- Findings : The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Comparison with Similar Compounds
Key Research Findings and Hypotheses
Receptor Selectivity : The absence of a 9-chloro group in the target compound (vs. MRS1220) may reduce A₃AR affinity but improve selectivity against off-target receptors.
Lipophilicity : The cyclohexyl and dimethoxy groups likely enhance membrane permeability compared to polar analogues like BA93162 (4-nitrophenyl) .
Synthetic Feasibility : and suggest that triazoloquinazoline derivatives are synthetically accessible via nucleophilic substitution or Suzuki coupling, supporting scalable production .
Q & A
Q. What are the optimal synthetic routes for N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide?
The synthesis typically involves a multi-step process starting with the cyclization of precursors (e.g., quinazoline derivatives) under acidic or basic conditions to form the triazoloquinazoline core. Subsequent functionalization includes introducing the thioether and cyclohexylamide groups via nucleophilic substitution or coupling reactions. Key steps require controlled temperature (60–100°C), solvents like DMF or THF, and catalysts such as Pd(PPh₃)₄ for cross-coupling . Purification often employs column chromatography or HPLC to achieve >95% purity .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
Structural validation relies on spectroscopic techniques:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in the triazoloquinazoline core).
- Mass spectrometry (LC-MS) : Verify molecular weight (e.g., expected [M+H]+ ion at m/z 463.6).
- X-ray crystallography : Resolve crystal packing and bond angles, particularly for the triazoloquinazoline core .
Q. What are the primary biological targets of this compound?
The compound’s triazoloquinazoline core and thioether group suggest interactions with enzymes or receptors, such as kinase inhibition (e.g., EGFR, VEGFR) or modulation of G-protein-coupled receptors (GPCRs). Initial assays should include enzyme inhibition studies (IC₅₀ determination) and cellular viability assays (e.g., MTT on cancer cell lines) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Comparative studies show that:
- Methoxy groups at positions 8 and 9 enhance solubility and binding to hydrophobic enzyme pockets.
- Methyl substitution on the triazole ring (vs. phenyl in analogs) reduces steric hindrance, improving target affinity.
- Replacing the cyclohexyl group with a furan-2-ylmethyl moiety decreases metabolic stability . Systematic SAR studies using analogs (e.g., 5-cyclopentyl or 4-bromophenyl derivatives) are recommended .
Q. How can conflicting data on compound reactivity (e.g., oxidation vs. reduction) be resolved?
Contradictions arise from reaction conditions:
- Oxidation : Hydrogen peroxide converts the thioether to sulfoxide (observed in aqueous conditions at pH 7–9).
- Reduction : LiAlH₄ selectively reduces the amide group to an amine without altering the triazoloquinazoline core . Control experiments with inert atmospheres (N₂) and pH monitoring are critical to isolate desired products .
Q. What methodologies are effective for analyzing pharmacokinetic properties (e.g., metabolic stability)?
- In vitro assays : Use liver microsomes (human/rat) with LC-MS/MS to track metabolite formation (e.g., demethylation of methoxy groups).
- Plasma stability : Incubate compound in plasma (37°C, 24h) and quantify degradation via HPLC.
- LogP determination : Reverse-phase HPLC or shake-flask methods to assess lipophilicity, critical for blood-brain barrier penetration .
Q. How can computational modeling guide target identification?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with kinases (e.g., PDB: 1M17 for EGFR).
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS).
- Pharmacophore modeling : Identify key interaction motifs (e.g., hydrogen bonds with quinazoline N1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
